molecular formula C20H23NO4 B2514391 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034515-34-7

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2514391
M. Wt: 341.407
InChI Key: STQFCUGECHYWAS-UHFFFAOYSA-N
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Description

The compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is a chemical entity that appears to be a derivative of benzofuran. Benzofuran derivatives are known for their diverse biological activities and are of interest in the synthesis of various pharmacologically active compounds. The structure of the compound suggests that it contains a benzofuran moiety, an acetamide group, and a methoxyphenoxy substituent.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in the literature. For instance, the synthesis of acetamino derivatives of 2,3-dimethylbenzofuran was achieved through the cyclization of acetaminophenoxy butanones and subsequent acetylation of the resulting aminobenzofurans . Although the specific synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is not detailed in the provided papers, similar synthetic routes involving cyclization and functional group transformations could be hypothesized for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. The paper on 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide provides insight into the crystal structure of a related compound, where the acetamide moiety adopts an almost planar structure and the substituents assume specific dihedral angles relative to the core structure . This information can be useful in predicting the molecular conformation of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nitration, reduction, acetylation, and the Hofmann reaction, as demonstrated in the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran . These reactions are crucial for introducing different functional groups and modifying the chemical properties of the benzofuran core. The specific chemical reactions that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide can participate in would depend on the reactivity of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, the planarity of the acetamide moiety, and the overall molecular geometry can affect properties such as solubility, melting point, and reactivity. While the provided papers do not offer specific data on the physical and chemical properties of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide, insights can be drawn from related compounds. For example, the crystal structure analysis of a benzothiazole acetamide derivative reveals intermolecular hydrogen bonding and attractive interactions that could influence the compound's solid-state properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Acylations and Synthesis Techniques : Early work by Yamaguchi et al. demonstrated methodologies for acylating methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, which are closely related to the core structure of the compound . These acylations with acetic acid–trifluoroacetic anhydride or N-methylformanilide–phosphoryl chloride expanded the toolkit for synthesizing complex benzofuran derivatives, providing a foundational approach to manipulating similar structures (Yamaguchi et al., 1984).
  • Novel Anticholinesterases : Luo et al. explored the reductive cyclization of benzofuran derivatives, leading to compounds with significant anticholinesterase activity. This research underscores the therapeutic potential of dihydrobenzofuran and methanobenzodioxepine skeletons in creating potent inhibitors for enzymes like acetyl- and butyrylcholinesterase (Luo et al., 2005).

Biological Activities and Applications

  • Antioxidant and Antimicrobial Properties : The work by Kaya et al. on hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, illustrated the antimicrobial and antiproliferative potential of these compounds against various bacterial strains and tumor cell lines. This study provides an insight into the possible application of derivatives of the compound for developing new chemotherapeutic agents (Kaya et al., 2017).
  • Marine-Derived Compounds with Biological Activity : Lan et al. discovered novel isobenzofuranone derivatives from marine fungi, demonstrating cytotoxic activities against certain cancer cell lines. This research highlights the diverse potential of marine-derived benzofuran compounds in pharmaceutical development (Lan et al., 2014).

Chemical Interactions and Processes

  • Cascade Synthesis : Zhou et al. developed a rhodium(III)-catalyzed coupling reaction for synthesizing 3-alkylidene dihydrobenzofuran derivatives, showcasing an efficient method for creating complex molecular architectures from simpler structures. This process emphasizes the versatility of dihydrobenzofuran as a scaffold for synthesizing novel compounds with potential applications in various fields (Zhou et al., 2015).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14(11-15-7-8-17-16(12-15)9-10-24-17)21-20(22)13-25-19-6-4-3-5-18(19)23-2/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQFCUGECHYWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

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